Cas no 1123-91-7 (5-Methyl-2,1,3-benzoselenadiazole)
5-Methyl-2,1,3-benzoselenadiazole Chemical and Physical Properties
Names and Identifiers
-
- 2,1,3-Benzoselenadiazole,5-methyl-
- 5-methyl-2,1,3-benzoselenadiazole
- 5-methyl-2,1,3-benzoselenadiazol
- 5-Methyl-2,3-benzoselenadiazole
- 5-Methyl-benzo[1,2,5]selenadiazol
- 5-methyl-benzo[1,2,5]selenadiazole
- 5-methylbenzo[c][1,2,5]selenadiazole
- 5-Methyl-benzo-2,1,3-selenadiazol
- 5-Methylpiazselenol
- 5-Methyl-piazselenol
- AC1L3XAX
- AC1Q2OCA
- BRN 0116865
- NSC89705
- 4IZJ4DE9DL
- 5-METHYLPIAZSELENOLE
- 5-methylbenzo-2,1,3-selenadiazole
- 2,3-Benzoselenadiazole, 5-methyl-
- DTXSID80149986
- 1123-91-7
- UNII-4IZJ4DE9DL
- WLN: T56 BN-SE-NJ G1
- NSC 89705
- MFCD00022887
- SCHEMBL4416429
- 5-Methylbenzo[d][2,1,3]selenadiazole
- 2,1,3-Benzoselenadiazole, 5-methyl-
- NSC-89705
- EN300-7645185
- AKOS000416830
- 5-Methyl-2,1,3-benzoselenadiazole
-
- Inchi: 1S/C7H6N2Se/c1-5-2-3-6-7(4-5)9-10-8-6/h2-4H,1H3
- InChI Key: IZEMMCAMXBKLDP-UHFFFAOYSA-N
- SMILES: [Se]1N=C2C=CC(C)=CC2=N1
Computed Properties
- Exact Mass: 118.05318
- Monoisotopic Mass: 197.97
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 129
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 25.8Ų
Experimental Properties
- Boiling Point: 267.8°C at 760 mmHg
- Flash Point: 115.8°C
- PSA: 28.2
- LogP: 0.99520
5-Methyl-2,1,3-benzoselenadiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B487200-10mg |
5-Methyl-2,1,3-benzoselenadiazole |
1123-91-7 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B487200-50mg |
5-Methyl-2,1,3-benzoselenadiazole |
1123-91-7 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B487200-100mg |
5-Methyl-2,1,3-benzoselenadiazole |
1123-91-7 | 100mg |
$ 115.00 | 2022-06-07 | ||
| eNovation Chemicals LLC | Y1264874-250mg |
5-METHYLBENZO[C][1,2,5]SELENADIAZOLE |
1123-91-7 | 95% | 250mg |
$445 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1264874-1g |
5-METHYLBENZO[C][1,2,5]SELENADIAZOLE |
1123-91-7 | 95% | 1g |
$975 | 2024-06-06 | |
| Alichem | A019100148-1g |
5-Methylbenzo[c][1,2,5]selenadiazole |
1123-91-7 | 95% | 1g |
$577.83 | 2023-09-04 | |
| Alichem | A019100148-5g |
5-Methylbenzo[c][1,2,5]selenadiazole |
1123-91-7 | 95% | 5g |
$1749.28 | 2023-09-04 | |
| Enamine | EN300-7645185-0.1g |
5-methyl-2,1,3-benzoselenadiazole |
1123-91-7 | 95.0% | 0.1g |
$58.0 | 2025-03-22 | |
| Enamine | EN300-7645185-0.25g |
5-methyl-2,1,3-benzoselenadiazole |
1123-91-7 | 95.0% | 0.25g |
$83.0 | 2025-03-22 | |
| Enamine | EN300-7645185-0.5g |
5-methyl-2,1,3-benzoselenadiazole |
1123-91-7 | 95.0% | 0.5g |
$153.0 | 2025-03-22 |
5-Methyl-2,1,3-benzoselenadiazole Suppliers
5-Methyl-2,1,3-benzoselenadiazole Related Literature
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1. 912. 2,1,3-Benzoselenadiazoles as intermediates in o-phenylenediamine synthesisC. W. Bird,G. W. H. Cheeseman,A. A. Sarsfield J. Chem. Soc. 1963 4767
Additional information on 5-Methyl-2,1,3-benzoselenadiazole
Exploring the Properties and Applications of 2,1,3-Benzoselenadiazole,5-methyl- (CAS No. 1123-91-7)
2,1,3-Benzoselenadiazole,5-methyl- (CAS No. 1123-91-7) is a specialized heterocyclic compound that has garnered significant attention in recent years due to its unique chemical properties and versatile applications. This selenium-containing derivative belongs to the benzoselenadiazole family, which is known for its intriguing electronic and photophysical characteristics. Researchers and industries are increasingly exploring this compound for its potential in advanced materials, organic electronics, and biomedical applications.
The molecular structure of 5-methyl-2,1,3-benzoselenadiazole features a fused aromatic ring system incorporating selenium and nitrogen atoms, which contributes to its distinctive reactivity and stability. This structural motif is particularly valuable in the design of organic semiconductors and fluorescent probes, areas that have seen explosive growth with the rise of flexible electronics and bioimaging technologies. Recent studies highlight its excellent electron-accepting capabilities, making it a promising candidate for optoelectronic devices such as OLEDs and organic photovoltaics.
In the pharmaceutical sector, derivatives of benzoselenadiazole compounds are being investigated for their potential biological activities. While 2,1,3-Benzoselenadiazole,5-methyl- itself isn't a drug candidate, its molecular framework serves as a valuable scaffold for medicinal chemistry research. The selenium atom in its structure may contribute to interesting redox properties that could be relevant in developing new therapeutic agents, particularly in areas like antioxidant research and enzyme modulation.
The synthesis and characterization of methyl-substituted benzoselenadiazole derivatives have become a hot topic in academic circles, with numerous publications appearing in high-impact journals. Modern synthetic approaches focus on developing more efficient and environmentally friendly routes to these compounds, aligning with the growing demand for green chemistry solutions. Researchers are particularly interested in developing catalytic methods that minimize the use of toxic selenium reagents while maintaining high yields and selectivity.
From a commercial perspective, the market for specialty heterocyclic compounds like 2,1,3-Benzoselenadiazole,5-methyl- is expanding rapidly. The compound's potential applications in organic electronics and advanced materials have attracted attention from both established chemical companies and innovative startups. Current market analyses suggest growing demand for such functional materials, driven by technological advancements in flexible displays, wearable electronics, and energy storage solutions.
Quality control and analytical characterization of CAS 1123-91-7 are crucial aspects for both researchers and industrial users. Advanced techniques such as HPLC, mass spectrometry, and NMR spectroscopy are routinely employed to ensure the purity and identity of this compound. The development of robust analytical methods has become particularly important as applications become more sophisticated, requiring materials with precisely defined properties and minimal impurities.
Environmental and safety considerations for 5-methyl benzoselenadiazole derivatives are an active area of research. While selenium-containing compounds require careful handling, modern chemical practices have developed effective protocols for their safe use and disposal. The scientific community continues to investigate the environmental fate of such compounds, with particular attention to biodegradation pathways and potential ecological impacts.
Future research directions for 2,1,3-Benzoselenadiazole,5-methyl- are likely to focus on several exciting areas. These include the development of novel polymeric materials incorporating this moiety, exploration of its supramolecular chemistry, and investigation of its potential in catalytic applications. The compound's unique electronic properties also make it interesting for quantum computing research and other cutting-edge technologies that require specialized organic materials.
For researchers working with benzoselenadiazole derivatives, proper storage and handling are essential considerations. While not classified as highly hazardous, these compounds should be stored under appropriate conditions to maintain stability. Many laboratories recommend keeping them in cool, dry environments protected from light, with careful attention to compatibility with other chemicals in storage areas.
The intellectual property landscape surrounding 2,1,3-Benzoselenadiazole,5-methyl- and related compounds has become increasingly active. Recent patent filings indicate growing commercial interest, particularly in applications related to electronic materials and specialty chemicals. This trend reflects the broader movement toward functional materials in high-tech industries and the recognition of selenium-containing compounds as valuable building blocks for innovation.
Academic collaborations focusing on selenium heterocycles have expanded significantly in recent years, with many research groups investigating the fundamental properties and applications of compounds like 5-methyl-2,1,3-benzoselenadiazole. These collaborative efforts often combine expertise in synthetic chemistry, materials science, and theoretical modeling to fully explore the potential of these interesting molecules. Such interdisciplinary approaches are yielding important insights that may lead to breakthrough applications in multiple technological fields.
As the scientific community continues to explore the possibilities of 2,1,3-Benzoselenadiazole,5-methyl- (CAS No. 1123-91-7), this compound stands as an excellent example of how specialized heterocyclic structures can enable innovation across diverse scientific and technological domains. Its unique combination of electronic properties, synthetic accessibility, and structural versatility ensures it will remain an important subject of research and development in the coming years.
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